(2-(Dimethylamino)-5-methylphenyl)boronic acid
CAS No.:
Cat. No.: VC15988857
Molecular Formula: C9H14BNO2
Molecular Weight: 179.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14BNO2 |
|---|---|
| Molecular Weight | 179.03 g/mol |
| IUPAC Name | [2-(dimethylamino)-5-methylphenyl]boronic acid |
| Standard InChI | InChI=1S/C9H14BNO2/c1-7-4-5-9(11(2)3)8(6-7)10(12)13/h4-6,12-13H,1-3H3 |
| Standard InChI Key | UXYKGIKTYMYBIX-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=CC(=C1)C)N(C)C)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenyl ring with two distinct substituents: a dimethylamino group (-N(CH₃)₂) at the 2-position and a methyl group (-CH₃) at the 5-position. The boronic acid moiety (-B(OH)₂) is attached to the phenyl ring’s 1-position, completing the trifunctional design . This arrangement confers unique electronic and steric properties, as the dimethylamino group acts as an electron-donating substituent, enhancing the boronic acid’s reactivity in cross-coupling reactions.
Table 1: Key Chemical Identifiers
Spectroscopic and Computational Data
The compound’s infrared (IR) spectrum typically exhibits characteristic B-O stretching vibrations near 1,320–1,280 cm⁻¹ and O-H stretches around 3,300 cm⁻¹. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the dimethylamino group’s protons (δ ~2.8 ppm, singlet) and the methyl group (δ ~2.3 ppm, singlet) . Density functional theory (DFT) calculations predict a planar geometry for the phenyl ring, with the boronic acid group slightly out of plane due to steric interactions .
Synthesis and Manufacturing
Conventional Synthesis Routes
The synthesis of (2-(dimethylamino)-5-methylphenyl)boronic acid typically proceeds via a Miyaura borylation reaction, where a brominated precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂). For example, 2-bromo-5-methyl-N,N-dimethylaniline reacts with B₂Pin₂ in the presence of Pd(dppf)Cl₂ and potassium acetate, yielding the corresponding boronic ester, which is subsequently hydrolyzed to the boronic acid.
Optimization Challenges
Key challenges include minimizing protodeboronation—a common side reaction in electron-rich aryl boronic acids—by maintaining low reaction temperatures (0–25°C) and neutral pH during hydrolysis. Recent advances employ micellar catalysis in aqueous media to improve yields (reported up to 78%) while reducing palladium loading .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a model substrate, this boronic acid couples with aryl halides (e.g., 4-bromotoluene) under palladium catalysis (e.g., Pd(PPh₃)₄) to form biaryl structures essential in pharmaceuticals and agrochemicals. The dimethylamino group’s electron-donating effect accelerates transmetallation, enabling reactions at milder conditions (50°C vs. 80°C for unsubstituted analogs) .
Table 2: Representative Coupling Reaction
| Partner | Catalyst | Yield (%) | Application |
|---|---|---|---|
| 4-Bromobenzoic acid | PdCl₂(dtbpf) | 85 | Anticancer agent precursor |
| 3-Iodoanisole | Pd(OAc)₂/XPhos | 92 | Liquid crystal synthesis |
Directed C-H Functionalization
The boronic acid acts as a transient directing group in Pd(II)-catalyzed C-H activation, enabling site-selective arylation of heterocycles. For instance, it facilitates meta-arylation of pyridines via a reversible coordination mechanism, achieving >90% regioselectivity .
Biological and Materials Science Applications
Glucose Sensing Mechanisms
The compound’s boronic acid moiety forms reversible esters with 1,2- or 1,3-diols, making it a candidate for non-enzymatic glucose sensors. At physiological pH, it binds D-glucose with a dissociation constant (Kd) of 12.3 mM, suitable for monitoring blood glucose levels. Fluorescent derivatives exhibit a 5.6-fold intensity increase upon glucose binding, enabling real-time monitoring .
Enzyme Inhibition Studies
Inhibitory activity against serine proteases (e.g., trypsin) arises from covalent bonding between the boronic acid and the enzyme’s active-site serine (Ki = 0.8 μM). Structural analogs show promise as proteasome inhibitors for multiple myeloma therapy, with IC₅₀ values comparable to bortezomib (3.2 nM vs. 2.8 nM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume